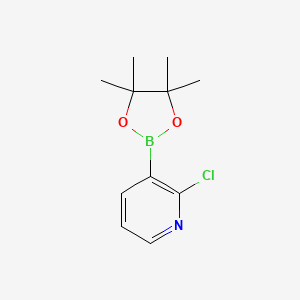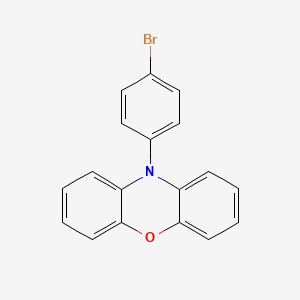
10-(4-Bromophenyl)-10H-phenoxazine
Overview
Description
10-(4-Bromophenyl)-10H-phenoxazine is a complex organic compound characterized by its bromophenyl group attached to a phenoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Bromophenyl)-10H-phenoxazine typically involves multi-step organic reactions. One common method is the condensation of 4-bromophenol with o-aminophenol under acidic conditions, followed by cyclization to form the phenoxazine core. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 10-(4-Bromophenyl)-10H-phenoxazine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the bromophenyl group, which can act as an electrophile or nucleophile depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium cyanide (NaCN) or sodium methoxide (NaOCH₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often used in further chemical synthesis or as intermediates in pharmaceutical research.
Scientific Research Applications
Chemistry: In chemistry, 10-(4-Bromophenyl)-10H-phenoxazine is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile reagent for cross-coupling reactions, which are essential in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The medicinal applications of this compound include its use as a precursor for the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it valuable in the design of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties contribute to the development of high-performance materials.
Mechanism of Action
The mechanism by which 10-(4-Bromophenyl)-10H-phenoxazine exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can bind to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
10-(2-Bromophenyl)-10H-phenoxazine: Similar structure but with the bromine atom at a different position on the phenyl ring.
10-(3-Bromophenyl)-10H-phenoxazine: Another positional isomer with the bromine atom at the meta position.
10-(4-Bromophenyl)-10H-phenothiazine: A related compound with a phenothiazine core instead of phenoxazine.
Uniqueness: 10-(4-Bromophenyl)-10H-phenoxazine is unique due to its specific arrangement of atoms, which influences its chemical reactivity and biological activity. The presence of the bromophenyl group at the 4-position provides distinct advantages in terms of reactivity and binding affinity compared to its isomers and related compounds.
Properties
IUPAC Name |
10-(4-bromophenyl)phenoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHIALZHPCMMMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20533744 | |
| Record name | 10-(4-Bromophenyl)-10H-phenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71041-21-9 | |
| Record name | 10-(4-Bromophenyl)-10H-phenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


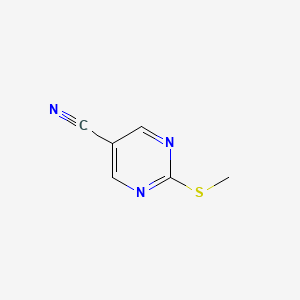
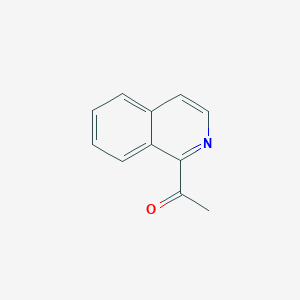
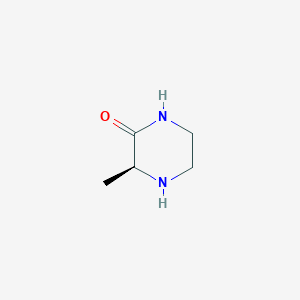

![4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1590094.png)
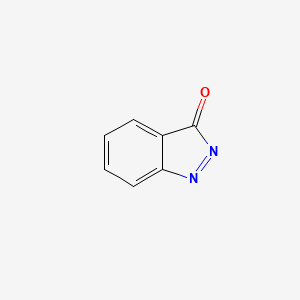
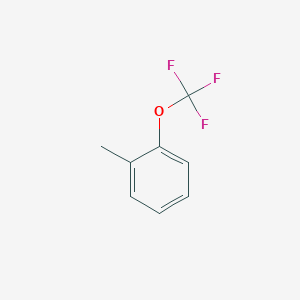
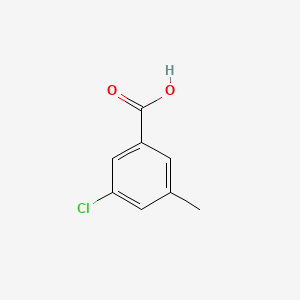

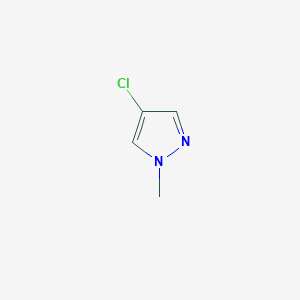
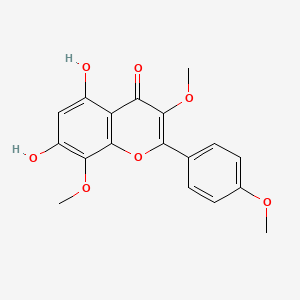
![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)
![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)
